



# Part 1: TF-130 Vaccine for Bovine Trichophytosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | TF-130   |           |  |  |  |
| Cat. No.:            | B1175332 | Get Quote |  |  |  |

## **Discovery and History**

The **TF-130** vaccine was a pioneering development in veterinary immunology, originating from the Soviet Union. Research into the prevention of ringworm in cattle, a disease of economic importance, was driven by the observation that animals that recovered from infection with the dermatophyte Trichophyton verrucosum did not become reinfected. This indicated the potential for a protective immune response that could be elicited by a vaccine.

A team of scientists at the All-Russian Scientific Research Institute of Experimental Veterinary Medicine, including Lyubov Yablochnik and A. K. Sarkisov, were leaders in this effort. In 1969, they developed a live, attenuated culture of Trichophyton verrucosum strain **TF-130** as an immunogenic treatment. This work was highly successful, leading to the creation of a highly effective prophylactic drug. The developers were awarded the USSR State Prize in 1973 for this achievement.

Later, an improved version with a longer shelf life, known as L**TF-130**, was made available. The widespread use of the L**TF-130** vaccine in the Soviet Union between 1968 and 1978 led to a more than 100-fold reduction in the incidence of the disease. The intellectual property for the **TF-130** vaccine was protected by patents in the USSR and other countries.

### **Composition and Mechanism of Action**

The **TF-130** vaccine is a lyophilized preparation of a live, attenuated culture of Trichophyton verrucosum strain **TF-130**.[1][2] One dose of the vaccine contains between 20 to 60 million live fungal microconidia.[2] The vaccine is reconstituted with a sterile diluent before administration. [3]



Being a live attenuated vaccine, **TF-130** mimics a natural infection without causing the disease. [4][5] This stimulates a robust and long-lasting immune response.[4][5] The immunological mechanism involves the induction of both humoral and cell-mediated immunity.[6][7] The vaccine stimulates the production of specific antibodies, and studies have shown that vaccinated calves produce complement-binding antibodies up to 45 days post-immunization.[2] [8] The cellular immune response is considered critical for protection against fungal pathogens and is elicited by the vaccine.[6][7] Immunity develops approximately 30 days after the second dose and has been reported to last for at least seven years.[2][3]

### **Quantitative Data from Efficacy Studies**

Numerous field studies have been conducted to evaluate the prophylactic and therapeutic efficacy of the **TF-130** and L**TF-130** vaccines. The results of some of these studies are summarized in the tables below.

Table 1: Prophylactic Efficacy of TF-130/LTF-130 Vaccine



| Study<br>Reference                                         | Animal<br>Group      | Number of<br>Animals<br>(Vaccinated<br>/Control) | Vaccination<br>Protocol                                         | Challenge/I<br>nfection                               | Results                                                                                                                              |
|------------------------------------------------------------|----------------------|--------------------------------------------------|-----------------------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Gudding &<br>Lund (1995)<br>(as cited in a<br>later study) | Calves               | 10 / 11                                          | Two injections of Ringvac Bovis LTF- 130 at 10-14 day intervals | Housed in pens previously occupied by affected calves | 2/10 vaccinated calves developed single, spontaneousl y resolving lesions, while 10/11 control calves developed multiple lesions.[9] |
| Törnquist et<br>al. (1985)                                 | Calves on 3 farms    | -                                                | Two 5 ml<br>doses of LTF-<br>130 with a 2-<br>week interval     | Natural<br>exposure                                   | Statistically significant protection on only 1 of the 3 farms.[10]                                                                   |
| Törnquist et<br>al. (1985)                                 | Calves on 2<br>farms | -                                                | Two 10 ml<br>doses of LTF-<br>130                               | Natural<br>exposure                                   | Statistically and biologically significant preventive effect on both farms.[10]                                                      |
| Spanoghe et<br>al. (1985)                                  | Calves               | -                                                | LTF-130<br>vaccine                                              | Contact with infected animals                         | Incidence of<br>ringworm was<br>reduced<br>when animals<br>were                                                                      |



vaccinated at an early age or with an increased dosage later in life.[12]

Table 2: Therapeutic Efficacy of TF-130/LTF-130 Vaccine

| Study<br>Reference                       | Animal Group       | Number of<br>Animals           | Treatment<br>Protocol                                             | Results                                                                                                |
|------------------------------------------|--------------------|--------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Field Study<br>(Bulgaria, 1976-<br>1978) | Calves and heifers | 62,121                         | Medicated with LTF-130                                            | 95.4-98.8%<br>recovered.[8]                                                                            |
| Field Study<br>(Austria, 1998-<br>2000)  | Beef bulls         | 143                            | Two doses of<br>RINGVAC®<br>Bovis LTF-130 at<br>a 10-day interval | Skin areas affected by ringworm healed four weeks earlier than in the control group. [13]              |
| Field Study<br>(Austria, 1998-<br>2000)  | Beef bulls         | 143 vaccinated,<br>142 control | Two doses of<br>RINGVAC®<br>Bovis LTF-130 at<br>a 10-day interval | 14.7% of hides from vaccinated animals showed ringworm damage, compared to 33.9% in the control group. |

# **Experimental Protocols**

Prophylactic Efficacy Study Protocol (based on Gudding & Lund, 1995, as cited in a later study)



- Animal Selection: 21 two-week-old calves were selected from a beef-rearing unit with a high incidence of dermatophytosis.
- Randomization: Calves were randomly assigned to a vaccinated group (n=10) or an untreated control group (n=11).
- Vaccination: The vaccinated group received two intramuscular injections of the Ringvac Bovis LTF-130 vaccine at a 10 to 14-day interval.
- Challenge: After weaning, all calves were housed in pens that were previously occupied by calves with ringworm.
- Observation: The development of ringworm lesions was monitored.
- Confirmation: Dermatophytosis was confirmed by microscopy, and T. verrucosum was isolated from affected animals.[9]

Therapeutic Efficacy Study Protocol (general, based on field trial descriptions)

- Herd Selection: Cattle herds with existing clinical cases of ringworm were selected.
- Vaccination: All animals in the herd, including those with clinical signs, were vaccinated with LTF-130. The standard protocol was two intramuscular injections with a 10-14 day interval.
   In some cases of severe infection, a third dose was administered.
- Observation: The progression of clinical signs was monitored. The therapeutic effect was
  typically observed 20-30 days after the second injection and was characterized by the
  thinning and rejection of trichophytic crusts and the growth of new hair.[3]
- Data Collection: The percentage of recovered animals was recorded.

### **Visualizations**





Click to download full resolution via product page

Caption: Generalized workflow for the production of the live attenuated **TF-130** vaccine.





Click to download full resolution via product page

Caption: Proposed immunological signaling pathway for the **TF-130** vaccine.



# Part 2: Carcinostatic Substance TF-130 Discovery and History

The designation "**TF-130**" also appears in the context of oncological research, specifically as a "carcinostatic substance". A Japanese patent filed in 1981 (JPS5645496A) is titled "Carcinostatic substance, **tf-130**, its preparation and carcinostatic preparation containing the same".[6][14] This patent is part of a series of related patents for other "carcinostatic substances" such as TF-100 and TF-110.[14]

Further investigation into the related patent for TF-110 (JPS5630996A) reveals that it is derived from a culture of the bacterium Fusobacterium nucleatum.[15] This bacterium is a known component of the human microbiome and has been increasingly associated with the development and progression of various cancers, including colorectal cancer.[15][16][17][18]

### **Available Data and Experimental Protocols**

Detailed public information regarding the chemical structure, mechanism of action, and experimental data for the carcinostatic substance **TF-130** is scarce. The available information is largely limited to the patent filings. The patent for the related substance **TF-110** describes it as a white-grey to light brown powder that is water-soluble and has immunizing action and the ability to prevent the growth of Ehrlich ascites carcinoma in mice.[15] It is plausible that **TF-130** possesses similar characteristics, although this cannot be definitively confirmed without access to the full patent text or related scientific publications.

Due to the limited publicly available information, a detailed summary of quantitative data, experimental protocols, and signaling pathways for the carcinostatic substance **TF-130** cannot be provided at this time. Further research would be required to access the full patent documentation and any subsequent studies that may have been conducted.



Click to download full resolution via product page



Caption: Inferred logical relationship for the carcinostatic substance **TF-130**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development, preparation, and evaluation of a novel non-adjuvanted polyvalent dermatophytes vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccine Against Trichophytosis in Cattle [rogi.ge]
- 3. Vaccination Against Ringworm of Calves in Specialized Beef Production PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. JPS5630996A Carcinostatic substance tf-110, its preparation, and carcinostatic comprizing it Google Patents [patents.google.com]
- 7. Harnessing the Immune Response to Fungal Pathogens for Vaccine Development PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Comparative immunological studies and the determination of the epizootiological effectiveness of Soviet vaccine LTF-130 in trichophytosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Vaccination against ringworm of calves in specialized beef production PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The effectiveness of LTF 130 Trichophyton vaccine under field conditions] PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JPS5630995A Carcinostatic substance tf-100, its preparation, and carcinostatic comprizing it - Google Patents [patents.google.com]



- 15. Fusobacterium nucleatum Carcinogenesis and Drug Delivery Interventions PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fusobacterium nucleatum and cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Fusobacterium nucleatum in the treatment of cancer, including radiotherapy and its future potential in esophageal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- To cite this document: BenchChem. [Part 1: TF-130 Vaccine for Bovine Trichophytosis].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1175332#tf-130-discovery-and-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com